ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE is a complex organic compound with the molecular formula C23H25N3O5S and a molecular weight of 455.5 g/mol. This compound is characterized by its unique structure, which includes an ethoxyanilino group, a thiazinan ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves multiple steps. One common synthetic route includes the reaction of 3-ethoxyaniline with a carbonyl compound to form an intermediate, which is then reacted with a thiazinan derivative under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyanilino group, leading to the formation of substituted derivatives
Scientific Research Applications
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE is used in various scientific research fields, including:
Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound for synthetic organic chemistry research.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is conducted to explore its potential medicinal properties, including its effects on specific biological pathways and targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with different chemical properties and applications.
Methyl butyrate: Another ester with distinct structural features and uses.
Ethyl benzoate: Shares the benzoate ester group but differs in the rest of the molecular structure.
These comparisons highlight the uniqueness of this compound in terms of its complex structure and diverse applications.
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5g/mol |
IUPAC Name |
ethyl 4-[[6-[(3-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H25N3O5S/c1-4-30-18-8-6-7-17(13-18)24-21(28)19-14-20(27)26(3)23(32-19)25-16-11-9-15(10-12-16)22(29)31-5-2/h6-13,19H,4-5,14H2,1-3H3,(H,24,28) |
InChI Key |
WHVCYXHDPCWWHV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origin of Product |
United States |
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